N-ヒドロキシ-2-アセトアミドフルオレン

概要

説明

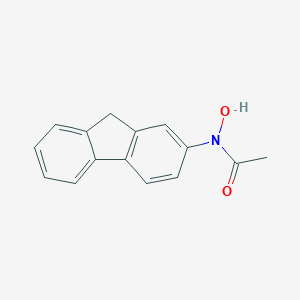

N-Hydroxy-2-acetamidofluorene (N-OHAAF) is a cream-colored powder . It is a member of 2-acetamidofluorenes and a N-hydroxylated derivative of 2-ACETYLAMINOFLUORENE . It has demonstrated carcinogenic action .

Synthesis Analysis

The synthesis of N-Hydroxy-2-acetamidofluorene involves enzymatic activation . More detailed information about the synthesis process can be found in the literature .Molecular Structure Analysis

The molecular formula of N-Hydroxy-2-acetamidofluorene is C15H13NO2 . The IUPAC name is N - (9 H -fluoren-2-yl)- N -hydroxyacetamide . The molecular weight is 239.27 g/mol .Physical And Chemical Properties Analysis

N-Hydroxy-2-acetamidofluorene is an amide . Amides are very weak bases, weaker than water . More detailed physical and chemical properties were not available in the search results.科学的研究の応用

酵素研究と酸化還元生物学

N-ヒドロキシ-2-アセトアミドフルオレンは、酵素N-ヒドロキシ-2-アセトアミドフルオレンレダクターゼの基質です . この酵素はN-ヒドロキシ-2-アセトアミドフルオレンの還元を触媒し、酸化ストレスや細胞防御システムに関与する酵素機構の研究における酸化還元生物学において役割を果たします。

発がん性研究

この化合物は、その代謝と潜在的な発がん性効果を研究するために、医療研究で使用されています。 これは、その発がん性につながる代謝経路における重要な活性化ステップであるN-ヒドロキシル化を受けます . この経路を理解することは、このような化合物への曝露に関連するリスクを軽減するための戦略を開発するために不可欠です。

薬物代謝と薬物動態

製薬開発では、N-ヒドロキシ-2-アセトアミドフルオレンの代謝経路が、関連化合物の薬物代謝と薬物動態を理解するために研究されています . この知識は、薬物が体内でどのように振る舞うかを予測し、より安全な医薬品を設計するのに役立ちます。

環境毒性学

環境科学におけるN-ヒドロキシ-2-アセトアミドフルオレンの役割は、その汚染物質としての存在とその野生生物や生態系への影響に関連しています . この分野の研究は、化合物の環境運命、その毒性プロファイル、および修復戦略の開発に焦点を当てています。

分析化学への応用

N-ヒドロキシ-2-アセトアミドフルオレンは、分析化学で、同様の化合物の検出方法を開発および改良するために使用されます。 その特性は、機器の校正と、窒素含有有機化合物の存在を測定する分析手順の検証に使用されます .

生化学研究

生化学では、さまざまな酵素との化合物の相互作用とその生化学的経路における役割が注目されています。 これは、酵素動力学、基質特異性、および酵素触媒反応の分子基盤を研究するためのモデルとして役立ちます .

作用機序

Target of Action

The primary target of N-Hydroxy-2-acetamidofluorene is the enzyme N-hydroxy-2-acetamidofluorene reductase . This enzyme belongs to the family of oxidoreductases, specifically those acting on other nitrogenous compounds as donors with NAD+ or NADP+ as acceptor .

Mode of Action

N-Hydroxy-2-acetamidofluorene interacts with its target enzyme, N-hydroxy-2-acetamidofluorene reductase, to catalyze a specific chemical reaction. The reaction involves the conversion of 2-acetamidofluorene, NAD(P)+, and H2O into N-hydroxy-2-acetamidofluorene, NAD(P)H, and H+ .

Biochemical Pathways

The biochemical pathway primarily affected by N-Hydroxy-2-acetamidofluorene involves the conversion of 2-acetamidofluorene into N-hydroxy-2-acetamidofluorene . This conversion is part of a larger set of reactions involving nitrogenous compounds and NAD+ or NADP+ as acceptors .

Pharmacokinetics

The compound’s interaction with nad+ and nadp+ suggests that it may be involved in metabolic processes .

Result of Action

The primary result of N-Hydroxy-2-acetamidofluorene’s action is the production of N-hydroxy-2-acetamidofluorene, NAD(P)H, and H+ . This reaction contributes to the broader biochemical pathways involving nitrogenous compounds and NAD+ or NADP+ .

Action Environment

The action of N-Hydroxy-2-acetamidofluorene is influenced by various environmental factors. For instance, the presence of NAD+ and NADP+ is crucial for the compound’s interaction with its target enzyme .

Safety and Hazards

生化学分析

Biochemical Properties

N-Hydroxy-2-acetamidofluorene is a substrate for the enzyme N-hydroxy-2-acetamidofluorene reductase . This enzyme catalyzes the chemical reaction involving 2-acetamidofluorene, NAD+, NADP+, and H2O, producing N-hydroxy-2-acetamidofluorene, NADH, NADPH, and H+ .

Molecular Mechanism

N-Hydroxy-2-acetamidofluorene exerts its effects at the molecular level through its interactions with the enzyme N-hydroxy-2-acetamidofluorene reductase . The enzyme catalyzes the conversion of 2-acetamidofluorene to N-hydroxy-2-acetamidofluorene, involving NAD+ or NADP+ as an acceptor .

Metabolic Pathways

N-Hydroxy-2-acetamidofluorene is involved in metabolic pathways catalyzed by the enzyme N-hydroxy-2-acetamidofluorene reductase . The enzyme uses 2-acetamidofluorene, NAD+, NADP+, and H2O as substrates to produce N-hydroxy-2-acetamidofluorene, NADH, NADPH, and H+ .

特性

IUPAC Name |

N-(9H-fluoren-2-yl)-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKUIEGXJHVFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020719 | |

| Record name | N-Hydroxy-2-acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hydroxy-2-acetylaminofluorene is a cream colored powder. (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

53-95-2 | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Hydroxy-2-(acetylamino)fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nohfaa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-2-acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AGD02HUQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

277 to 279 °F (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

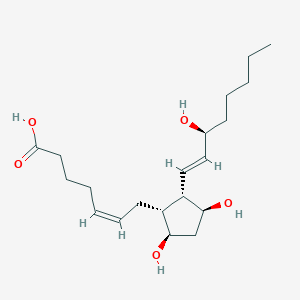

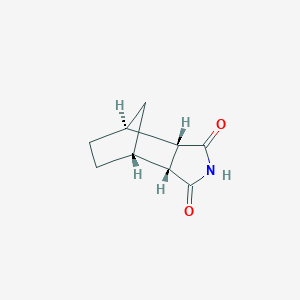

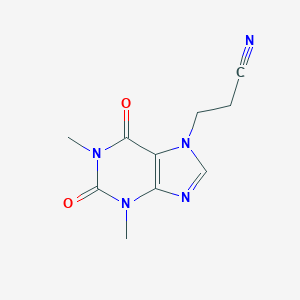

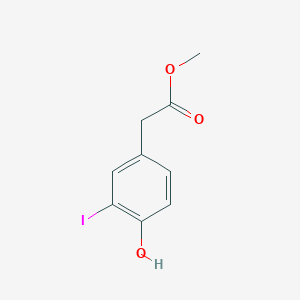

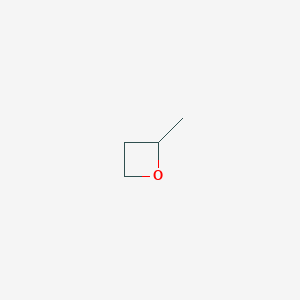

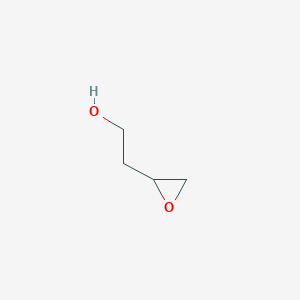

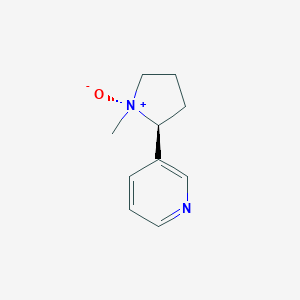

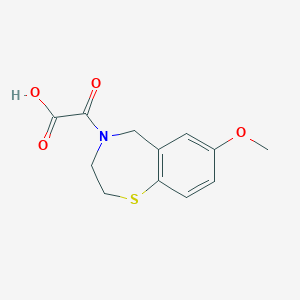

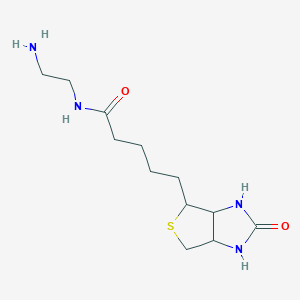

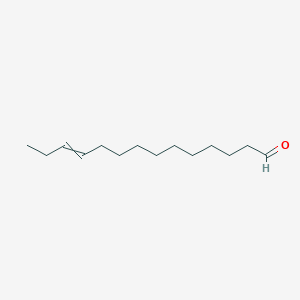

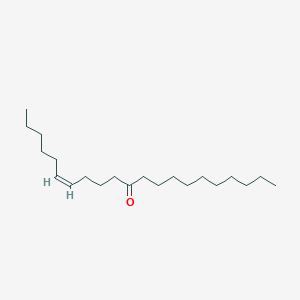

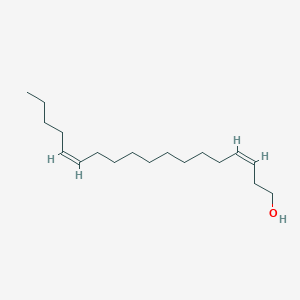

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。